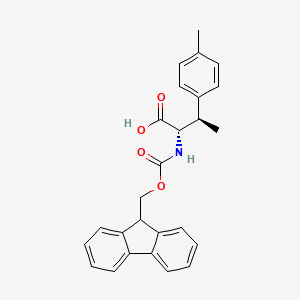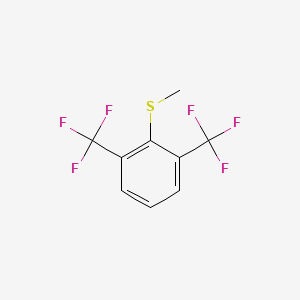
2,6-Bis(trifluoromethyl)thioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)thioanisole is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring and a thioether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)thioanisole typically involves the introduction of trifluoromethyl groups onto a thioanisole backbone. One common method involves the reaction of 2,6-dibromoanisole with trifluoromethylthiolate anion under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The trifluoromethyl groups can be reduced under specific conditions to form corresponding methyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2,6-Bis(trifluoromethyl)thioanisole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(trifluoromethyl)thioanisole in chemical reactions involves the activation of the thioether group and the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the reactivity of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(trifluoromethyl)aniline
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,6-Bis(trifluoromethyl)thioanisole is unique due to the presence of both trifluoromethyl groups and a thioether functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H6F6S |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
Clé InChI |
FHCJMRNRIFNQAS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


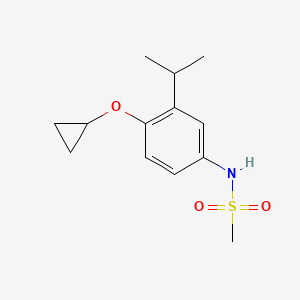

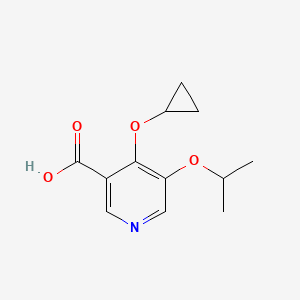

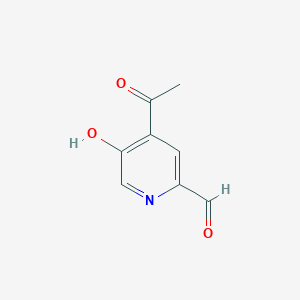
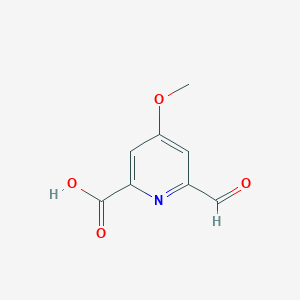
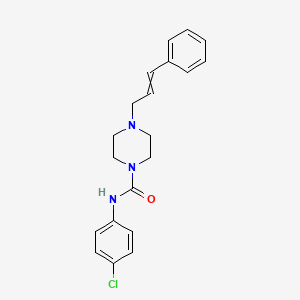



![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

